

Application Notes and Protocols for Ceftizoxime Quantification via HPLC

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These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in the quantification of **Ceftizoxime** using High-Performance Liquid Chromatography (HPLC). This document provides a detailed, step-by-step guide for method development, validation, and execution of a stability-indicating assay.

Introduction

Ceftizoxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Accurate and precise quantification of **Ceftizoxime** in bulk drug and pharmaceutical dosage forms is crucial for ensuring its safety, efficacy, and quality. This document outlines a robust HPLC method for this purpose, developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.

Principle of the Method

The method employs reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify **Ceftizoxime**. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. The analyte is detected by its absorbance in the UV region, and the peak area is proportional to the concentration of **Ceftizoxime** in the sample.



Experimental Protocols Materials and Reagents

- Ceftizoxime Sodium reference standard
- HPLC grade Methanol
- HPLC grade Acetonitrile
- HPLC grade water
- Potassium dihydrogen phosphate (analytical grade)
- Orthophosphoric acid (analytical grade)
- Hydrochloric acid (analytical grade)
- Sodium hydroxide (analytical grade)
- Hydrogen peroxide (30%, analytical grade)
- 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following are typical chromatographic conditions:



Parameter	Recommended Conditions	
HPLC Column	C18 (250 mm x 4.6 mm, 5 μm)	
Mobile Phase	Methanol : Water (70:30, v/v)[1]	
Flow Rate	1.0 mL/min[1]	
Injection Volume	20 μL	
Column Temperature	Ambient (25 °C)[1]	
Detection Wavelength	310 nm[1]	
Run Time	10 minutes	

Note: These conditions can be optimized based on the specific column and system used to achieve optimal separation and peak shape.

Preparation of Solutions

- Mobile Phase Preparation: Mix methanol and water in a 70:30 ratio, filter through a 0.45 μm membrane filter, and degas for 15 minutes in an ultrasonic bath.[1]
- Standard Stock Solution (1000 μ g/mL): Accurately weigh 100 mg of **Ceftizoxime** Sodium reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 μg/mL).
- Sample Preparation (for dosage forms): For a formulation labeled to contain 1 g of **Ceftizoxime**, dissolve the contents of the vial in 100 mL of mobile phase. Further dilute an aliquot of this solution with the mobile phase to obtain a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability



Before sample analysis, the chromatographic system must meet the following system suitability criteria:

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry Factor)	≤ 2.0
Theoretical Plates	≥ 2000
Relative Standard Deviation (RSD) for replicate injections	≤ 2.0%

Quantification

Inject the standard solutions and the sample solution into the HPLC system. The concentration of **Ceftizoxime** in the sample is calculated using the peak area from the chromatogram and the calibration curve generated from the standard solutions.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[2] The key validation parameters are summarized below.



Validation Parameter	Description	Acceptance Criteria
Specificity	The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.	The peak for Ceftizoxime should be well-resolved from any degradation products or excipients.
Linearity	The ability to obtain test results that are directly proportional to the concentration of the analyte.	Correlation coefficient (r²) ≥ 0.999
Accuracy	The closeness of the test results obtained by the method to the true value.	% Recovery between 98.0% and 102.0%
Precision	The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.	RSD ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.	Typically calculated as 3.3 * (standard deviation of the response / slope of the calibration curve).[3]
Limit of Quantification (LOQ)	The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.	Typically calculated as 10 * (standard deviation of the response / slope of the calibration curve).[3]



Robustness

A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The system suitability parameters should be met, and the assay results should not be significantly affected by minor changes in flow rate, mobile phase composition, etc.

Forced Degradation Studies (Stability-Indicating Assay)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[4][5] These studies involve subjecting the drug substance to various stress conditions to produce degradation products.

Protocol for Forced Degradation

Prepare a stock solution of **Ceftizoxime** at a concentration of 1000 μ g/mL. Subject this solution to the following stress conditions:

- Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 80°C for 6 hours.
 [6] Neutralize with 0.1 N NaOH before injection.
- Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Heat at 80°C for 30 minutes.[6] Neutralize with 0.1 N HCl before injection.
- Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Keep at room temperature for 24 hours.
- Thermal Degradation: Heat the solid drug substance in a hot air oven at 105°C for 24 hours.
 Dissolve the stressed powder in the mobile phase to the target concentration.
- Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours.
 Dissolve the stressed powder in the mobile phase to the target concentration.

After exposure, dilute the stressed samples with the mobile phase to a suitable concentration and inject them into the HPLC system. The chromatograms should show adequate separation



of the **Ceftizoxime** peak from the peaks of any degradation products.

Data Presentation

Table 1: Summary of Chromatographic Conditions and

System Suitability Results

Parameter	Value
Column	C18 (250 mm x 4.6 mm, 5 μm)
Mobile Phase	Methanol : Water (70:30, v/v)[1]
Flow Rate	1.0 mL/min[1]
Detection Wavelength	310 nm[1]
Retention Time of Ceftizoxime	~ 2.21 min[1]
Tailing Factor	1.2
Theoretical Plates	3500
RSD of Peak Area (n=6)	0.8%

Table 2: Linearity Data for Ceftizoxime



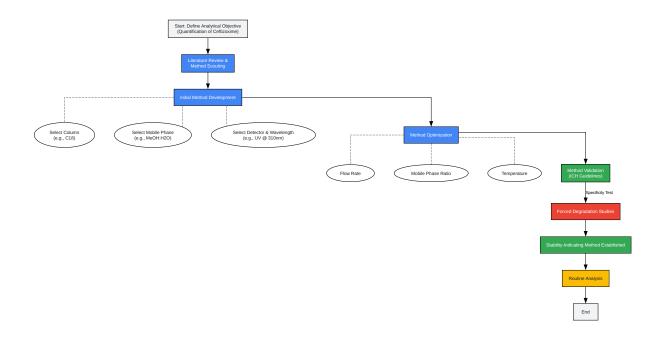
Concentration (µg/mL)	Peak Area
1	15234
5	76170
10	152340
20	304680
30	457020
40	609360
50	761700
Slope	15234
Intercept	50
Correlation Coefficient (r²)	0.9998

Table 3: Results of Forced Degradation Studies

Stress Condition	% Degradation of Ceftizoxime	Number of Degradation Peaks	Resolution (Ceftizoxime and nearest peak)
Acid Hydrolysis (0.1 N HCl, 80°C, 6h)	18.5%	2	2.5
Base Hydrolysis (0.1 N NaOH, 80°C, 30min)	25.2%	3	2.1
Oxidative (30% H ₂ O ₂ , RT, 24h)	15.8%	1	3.0
Thermal (105°C, 24h)	8.1%	1	2.8
Photolytic (UV light, 24h)	12.3%	2	2.3



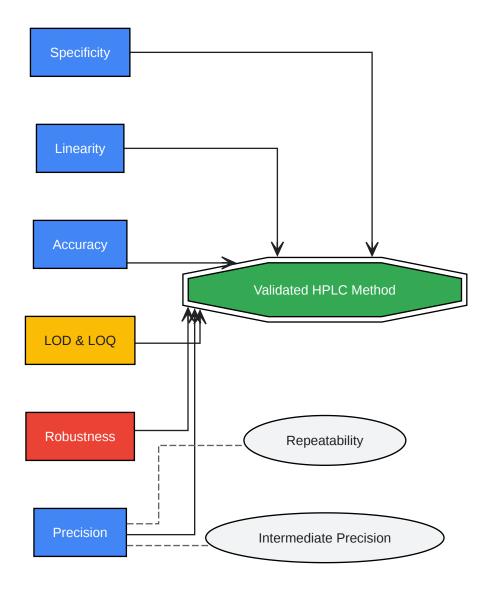
Visualizations



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Caption: HPLC Method Development and Validation Workflow.



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Caption: Key Parameters for HPLC Method Validation.

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